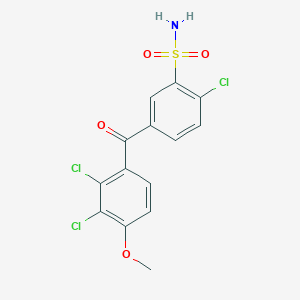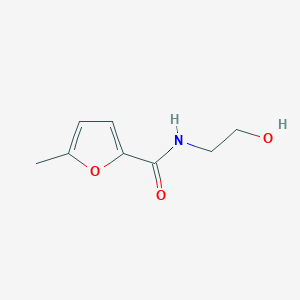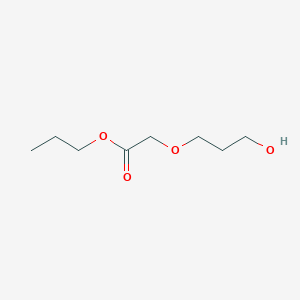
2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of chloro, methoxy, and sulfonamide functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available benzene derivatives. The process may include:
Chlorination: Introduction of chlorine atoms to the benzene ring through electrophilic aromatic substitution.
Methoxylation: Introduction of a methoxy group (-OCH₃) via nucleophilic substitution.
Sulfonamidation: Formation of the sulfonamide group (-SO₂NH₂) through the reaction of sulfonyl chlorides with amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination, methoxylation, and sulfonamidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions due to the presence of chloro and methoxy groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Chlorine (Cl₂), sulfuric acid (H₂SO₄)
Nucleophilic Substitution: Sodium methoxide (NaOCH₃)
Oxidation: Potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Coupling: Palladium catalysts (Pd), boronic acids
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-(2,3-dichlorobenzoyl)benzene-1-sulfonamide
- 2-Chloro-5-(4-methoxybenzoyl)benzene-1-sulfonamide
- 2-Chloro-5-(2,3-dichloro-4-methoxyphenyl)benzene-1-sulfonamide
Uniqueness
2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of chloro, methoxy, and sulfonamide groups makes it a versatile compound for various applications.
Propriétés
| 90807-14-0 | |
Formule moléculaire |
C14H10Cl3NO4S |
Poids moléculaire |
394.7 g/mol |
Nom IUPAC |
2-chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzenesulfonamide |
InChI |
InChI=1S/C14H10Cl3NO4S/c1-22-10-5-3-8(12(16)13(10)17)14(19)7-2-4-9(15)11(6-7)23(18,20)21/h2-6H,1H3,(H2,18,20,21) |
Clé InChI |
HVVKTEKBDCZCQY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(Pyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14358361.png)
